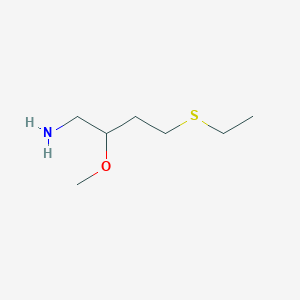
4-(Ethylsulfanyl)-2-methoxybutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylsulfanyl)-2-methoxybutan-1-amine is an organic compound that features both sulfur and nitrogen atoms within its structure. Compounds containing these elements are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-2-methoxybutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybutan-1-amine with an ethylsulfanyl reagent under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylsulfanyl)-2-methoxybutan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group or modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized amines or modified amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Ethylsulfanyl)-2-methoxybutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Ethylsulfanyl)-2-methoxybutan-1-amine involves its interaction with specific molecular targets. The sulfur and amine groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)-2-methoxybutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
4-(Ethylsulfanyl)-2-hydroxybutan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-(Ethylsulfanyl)-2-methoxybutan-1-amine is unique due to the presence of both an ethylsulfanyl group and a methoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H17NOS |
|---|---|
Poids moléculaire |
163.28 g/mol |
Nom IUPAC |
4-ethylsulfanyl-2-methoxybutan-1-amine |
InChI |
InChI=1S/C7H17NOS/c1-3-10-5-4-7(6-8)9-2/h7H,3-6,8H2,1-2H3 |
Clé InChI |
XRKRKRQGWZZPRV-UHFFFAOYSA-N |
SMILES canonique |
CCSCCC(CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



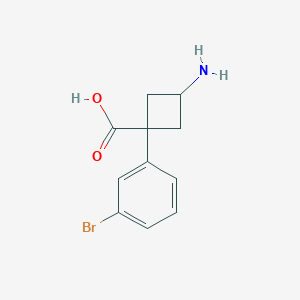
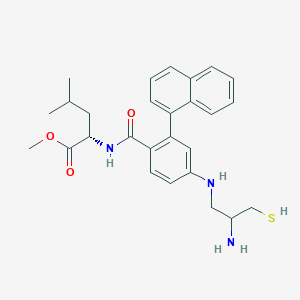



![4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13064957.png)

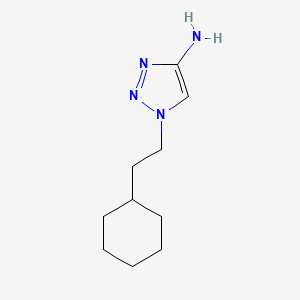
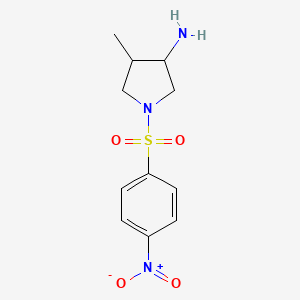
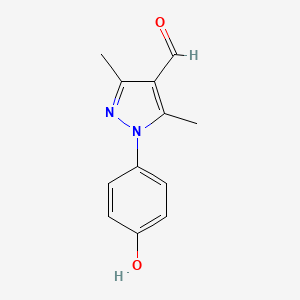
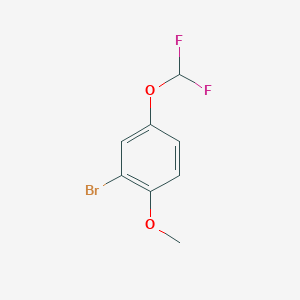
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
